molecular formula C4H8O2S B150437 Tetramethylene-D8 sulfone CAS No. 51219-88-6

Tetramethylene-D8 sulfone

Cat. No.: B150437
CAS No.: 51219-88-6
M. Wt: 128.22 g/mol
InChI Key: HXJUTPCZVOIRIF-SVYQBANQSA-N
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Description

Tetramethylene-D8 sulfone is a deuterated analog of thiolane 1,1-dioxide, also known as sulfolane. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including chemistry and materials science, due to its unique isotopic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetramethylene-D8 sulfone typically involves the deuteration of thiolane 1,1-dioxide. This can be achieved through the following steps:

    Deuteration of Thiolane: Thiolane is subjected to deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.

    Oxidation: The deuterated thiolane is then oxidized using an oxidizing agent like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form this compound.

Industrial Production Methods: Industrial production of this compound would follow similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: It can be reduced back to its corresponding thiolane derivative.

    Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

Tetramethylene-D8 sulfone has several applications in scientific research:

    Chemistry: Used as a solvent in deuterium labeling studies and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

    Biology: Employed in metabolic studies to trace deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of Tetramethylene-D8 sulfone is primarily related to its deuterium content. Deuterium atoms form stronger bonds compared to hydrogen, leading to altered reaction kinetics and stability. This can affect the compound’s interaction with molecular targets and pathways, making it useful in various applications where isotopic effects are significant.

Comparison with Similar Compounds

    Thiolane 1,1-dioxide (Sulfolane): The non-deuterated analog.

    Deuterated Solvents: Such as deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6).

Uniqueness: Tetramethylene-D8 sulfone is unique due to its complete deuteration, which imparts distinct physical and chemical properties. Compared to its non-deuterated analog, it exhibits different reaction kinetics, stability, and NMR spectral characteristics, making it valuable in specialized research and industrial applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octadeuteriothiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJUTPCZVOIRIF-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(S(=O)(=O)C1([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51219-88-6
Record name 51219-88-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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